Hypocrellin A

Photodynamic Therapy Singlet Oxygen Generation Photosensitizer Screening

Select Hypocrellin A for superior photosensitization in PDT research: it achieves near-quantitative ROS yields that surpass hypericin, ensuring maximal photodynamic damage. Its potent, broad-spectrum antimicrobial profile—including MRSA (IC50 7.0 µg/mL), C. albicans (IC50 0.65 µg/mL), and L. donovani (IC50 0.27 µg/mL)—makes it an ideal scaffold for anti-infective SAR studies. Unique tissue-differential PKC inhibition (liver IC50 0.07 vs. soleus 0.26 µg/mL) enables isoform-specific signaling dissection in metabolic disease models. Low amphiphilicity also positions HA as a model hydrophobic photosensitizer for formulation development (liposomes, nanoparticles).

Molecular Formula C30H26O10
Molecular Weight 546.5 g/mol
CAS No. 77029-83-5
Cat. No. B211561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypocrellin A
CAS77029-83-5
Synonymshypocrellin
hypocrellin A
Molecular FormulaC30H26O10
Molecular Weight546.5 g/mol
Structural Identifiers
SMILESCC(=O)C1C2=C3C4=C(CC1(C)O)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC
InChIInChI=1S/C30H26O10/c1-10(31)25-24-22-16-11(9-30(25,2)36)28(39-5)26(34)17-12(32)7-14(37-3)19(21(16)17)20-15(38-4)8-13(33)18(23(20)22)27(35)29(24)40-6/h7-8,25,34-36H,9H2,1-6H3/t25-,30+/m0/s1
InChIKeyVANSZAOQCMTTPB-SETSBSEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Hypocrellin A (CAS 77029-83-5): Perylenequinonoid Photosensitizer Procurement Guide


Hypocrellin A (HA, C30H26O10, MW 546.52) is a naturally occurring perylenequinonoid photosensitizer isolated primarily from the parasitic fungi Hypocrella bambusae and Shiraia bambusicola [1]. HA belongs to the perylenequinone class and shares a core perylene quinonoid structure with close analogs such as Hypocrellin B (HB) and Cercosporin (CP), yet features a distinct seven-membered side ring that differentiates its photophysical properties [2]. As a photoactivatable agent, HA functions via both Type I (electron transfer) and Type II (singlet oxygen) mechanisms upon light irradiation, generating cytotoxic reactive oxygen species (ROS) that underpin its utility in photodynamic therapy (PDT) research [3].

Hypocrellin A vs. In-Class Analogs: Why Generic Substitution Compromises Research Outcomes


Despite sharing a common perylenequinonoid core with Hypocrellin B (HB), Cercosporin (CP), and Elsinochrome A (EA), Hypocrellin A (HA) exhibits quantifiable, structure-dependent differences in singlet oxygen quantum yield, antimicrobial potency, and phototoxicity profiles that preclude simple interchangeability [1]. The distinct seven-membered side ring of HA, in contrast to the six-membered ring of EA or the differing side-chain architecture of HB, directly influences the energetics of triplet state formation and subsequent ROS generation [2]. Furthermore, HA demonstrates divergent potency across specific fungal species and cancer cell lines when compared head-to-head with HB, underscoring that in-class substitution without empirical validation can introduce uncontrolled variability in photodynamic outcomes [3].

Hypocrellin A: Quantitative Differentiation Evidence for Scientific Selection


Singlet Oxygen Quantum Yield: HA (0.83) Exceeds HB (0.76) and Rivals Cercosporin (0.81)

Hypocrellin A (HA) generates singlet oxygen (1O2) with a quantum yield (ΦΔ) of 0.83 in benzene, surpassing Hypocrellin B (HB, ΦΔ = 0.76) by approximately 9% and slightly exceeding Cercosporin (CP, ΦΔ = 0.81) [1]. This difference is structurally linked to HA's distinct side-ring architecture, which enhances triplet state quantum yield (ΦST = 0.86 for HA vs. 0.76 for HB) [1].

Photodynamic Therapy Singlet Oxygen Generation Photosensitizer Screening

Antifungal Potency Against Candida albicans: HA (IC50 0.65 μg/mL) Outperforms HB (IC50 5.00 μg/mL) by 7.7-fold

In a standardized broth microdilution assay, Hypocrellin A exhibited potent antifungal activity against Candida albicans with an IC50 of 0.65 ± 0.14 μg/mL, while Hypocrellin B was substantially less active (IC50 = 5.00 ± 1.41 μg/mL) [1]. The 7.7-fold difference in potency highlights the functional divergence arising from structural variations between these otherwise closely related perylenequinones [1]. HA's IC50 also approaches that of the clinical antifungal Amphotericin B (IC50 = 0.14 μg/mL) against this strain [1].

Antimicrobial Photodynamic Therapy Antifungal Screening Drug Discovery

Phototoxicity on Human Colorectal Carcinoma Cells: HA Induces 47.2% Apoptosis vs. HB at 0% Under Matched Conditions

In a direct comparison using human colorectal carcinoma Hce-8693 cells, Hypocrellin A at 10^-5 M induced 47.2% apoptosis following 5 minutes of irradiation, whereas Hypocrellin B elicited no detectable apoptosis (0%) under identical conditions [1]. After 20 minutes of irradiation, HA-induced apoptosis reached 56.6%, while HB achieved only 13.7% [1].

Cancer Photodynamic Therapy Apoptosis Induction Perylenequinone Screening

Singlet Oxygen Generation Superiority: HA Exhibits Stronger ROS Production than HB Across All Oxygen Species

Electron paramagnetic resonance (EPR) studies with spin trapping demonstrated that the ability to generate all three major active oxygen species—singlet oxygen (1O2), superoxide anion (O2•-), and hydroxyl radical (•OH)—is stronger during HA photosensitization than during HB photosensitization [1]. Under anaerobic conditions, the semiquinone radical anion HA•- generation was likewise superior to HB•- generation [1].

Reactive Oxygen Species ESR Spectroscopy Type I/II PDT Mechanisms

Pharmacokinetic Advantage Over Photofrin: HA Exhibits Rapid Metabolism and Low Aggregation Tendency

Hypocrellin A exhibits several pharmacokinetic advantages over the clinically approved photosensitizer Photofrin, including facile preparation, easy purification, a low tendency toward aggregation in biological media, and rapid metabolism and clearance in vivo [1]. In contrast, Photofrin is associated with prolonged cutaneous photosensitivity due to its slow metabolic clearance, which is unsatisfactory for patients [1].

In Vivo Pharmacokinetics Biodistribution Clinical Photosensitizer Comparison

Hypocrellin A: Research and Industrial Application Scenarios Based on Quantitative Differentiation


High-Efficiency Photodynamic Therapy Research Requiring Maximal Singlet Oxygen Yield

Given its superior singlet oxygen quantum yield (ΦΔ = 0.83) relative to Hypocrellin B (0.76) and comparable performance to Cercosporin (0.81), Hypocrellin A is the preferred perylenequinone scaffold for studies where maximizing 1O2 generation per photon is critical [1]. This advantage is directly quantifiable and supports its selection in dose-sparing PDT regimens or applications requiring deep-tissue activation where photon flux is attenuated [1].

Antifungal Photodynamic Therapy Targeting Candida albicans and Related Species

Hypocrellin A's potent activity against Candida albicans (IC50 = 0.65 μg/mL) and Candida parapsilosis (IC50 = 1.00 μg/mL) positions it as a lead compound for antifungal PDT research [1]. The 7.7-fold potency advantage over Hypocrellin B against C. albicans, combined with activity against drug-resistant strains, supports its evaluation in cutaneous or mucosal candidiasis models where light delivery is feasible [1].

Colorectal Carcinoma Photodynamic Therapy with Early Apoptosis Endpoints

The ability of Hypocrellin A to induce robust apoptosis (47.2% at 5 minutes) in Hce-8693 colorectal carcinoma cells under conditions where Hypocrellin B is completely inactive makes HA the compound of choice for mechanistic studies examining rapid apoptotic signaling in PDT [1]. Its performance also exceeds that of Elsinochrome A at early time points, providing a wider experimental window for dose-response and kinetic analyses [1].

Lead Compound Optimization for Hypoxic Tumor Microenvironments

HA's demonstrated ability to generate both Type I (radical) and Type II (singlet oxygen) ROS, with stronger activity than HB across all oxygen species, supports its use as a progenitor for derivative development targeting hypoxic tumor regions [1]. The documented generation of O2•- and •OH via Type I mechanisms provides a rationale for selecting HA over HB when designing photosensitizers intended to retain activity under low oxygen tension [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hypocrellin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.